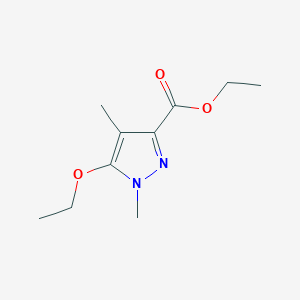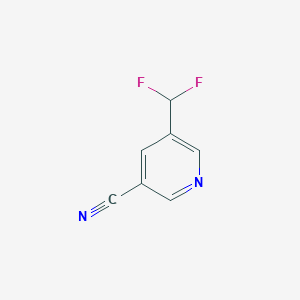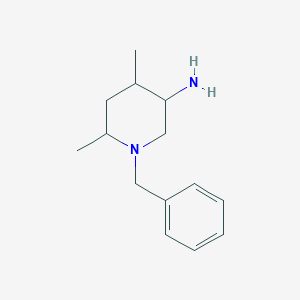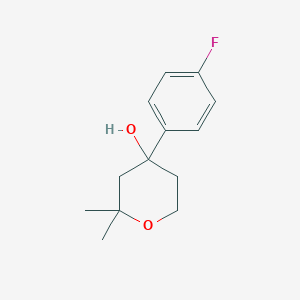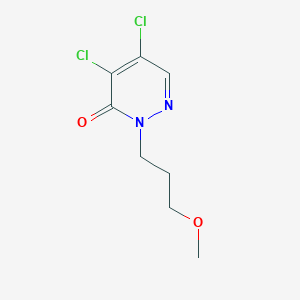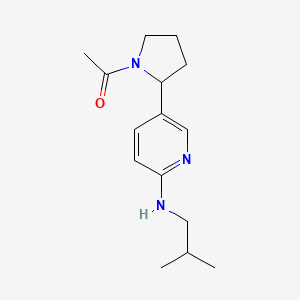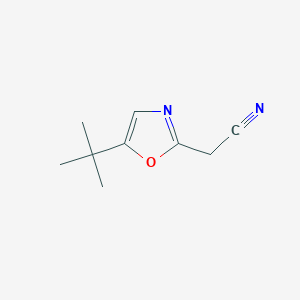
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by its unique structure, which includes a quinoline core substituted with ethyl, methoxy, and thioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. The reaction is carried out at elevated temperatures, around 120°C, for about an hour. This intermediate product is then subjected to further reaction in diphenyl ether at 280°C for another hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the thioxo group to a thiol or other reduced forms.
Substitution: This reaction can replace one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester: Similar structure but lacks the thioxo group.
1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Contains different substituents, leading to varied biological activities.
Uniqueness
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Eigenschaften
Molekularformel |
C14H15NO4S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
ethyl 6,7-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-4-19-14(16)9-7-15-10-6-12(18-3)11(17-2)5-8(10)13(9)20/h5-7H,4H2,1-3H3,(H,15,20) |
InChI-Schlüssel |
JWELKAZQGZHZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=S)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






